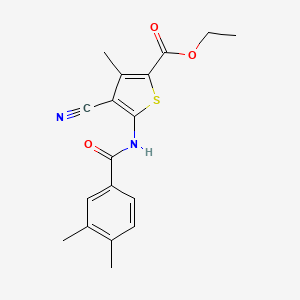![molecular formula C19H23N3O3 B10889427 2-(4-Methoxyphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10889427.png)
2-(4-Methoxyphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of phenoxy compounds. These compounds are characterized by the presence of a phenoxy group, which is an oxygen atom bonded to a benzene ring. The compound also contains a piperazine ring, which is a common structural motif in medicinal chemistry due to its presence in many pharmacologically active compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone typically involves the following steps:
Formation of the phenoxy intermediate: This step involves the reaction of 4-methoxyphenol with an appropriate halogenated compound to form the phenoxy intermediate.
Formation of the piperazine intermediate: This step involves the reaction of pyridine-3-carboxaldehyde with piperazine to form the piperazine intermediate.
Coupling of intermediates: The final step involves the coupling of the phenoxy and piperazine intermediates under suitable reaction conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
反応の種類
2-(4-メトキシフェノキシ)-1-[4-(ピリジン-3-イルメチル)ピペラジン-1-イル]エタノンは、以下のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するケトンまたはカルボン酸を形成するように酸化される可能性があります。
還元: この化合物は、対応するアルコールまたはアミンを形成するように還元される可能性があります。
置換: この化合物は、特にフェノキシ環またはピペラジン環で、求核置換反応または求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 一般的な還元剤には、水素化リチウムアルミニウム、水素化ホウ素ナトリウム、接触水素化などがあります。
置換: 一般的な試薬には、ハロゲン化剤、求核剤、求電子剤などがあります。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化によってケトンまたはカルボン酸が得られる一方、還元によってアルコールまたはアミンが得られる可能性があります。
4. 科学研究の応用
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: この化合物は、生物学的プロセス、特にフェノキシまたはピペラジンを含む分子を含むプロセスを研究するためのプローブとして使用できます。
医学: この化合物は、特定の生物学的標的に対する相互作用能力など、潜在的な薬理活性について調査することができます。
工業: この化合物は、医薬品、農薬、その他のファインケミカルの生産における中間体として使用できます。
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used as a probe to study biological processes, particularly those involving phenoxy or piperazine-containing molecules.
Medicine: The compound can be investigated for its potential pharmacological activities, such as its ability to interact with specific biological targets.
Industry: The compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
2-(4-メトキシフェノキシ)-1-[4-(ピリジン-3-イルメチル)ピペラジン-1-イル]エタノンの作用機序は、その特定の生物学的標的に依存します。一般的に、この化合物は、水素結合、疎水性相互作用、静電相互作用など、さまざまなタイプの化学的相互作用を通じて、タンパク質、酵素、または受容体と相互作用する可能性があります。これらの相互作用は、標的の活性を調節し、生物学的効果をもたらす可能性があります。
6. 類似化合物の比較
類似化合物
2-(4-メトキシフェノキシ)-1-[4-(ピリジン-2-イルメチル)ピペラジン-1-イル]エタノン: 構造は似ていますが、ピリジン-3-イルメチル基の代わりにピリジン-2-イルメチル基を持っています。
2-(4-メトキシフェノキシ)-1-[4-(ピリジン-4-イルメチル)ピペラジン-1-イル]エタノン: 構造は似ていますが、ピリジン-3-イルメチル基の代わりにピリジン-4-イルメチル基を持っています。
独自性
2-(4-メトキシフェノキシ)-1-[4-(ピリジン-3-イルメチル)ピペラジン-1-イル]エタノンの独自性は、その機能基の特定の組み合わせにあります。この組み合わせは、独自の化学的および生物学的特性を付与する可能性があります。たとえば、メトキシ基の存在は、化合物の親油性を高める可能性があり、ピペラジン環は、生物学的標的に対する相互作用能力を高める可能性があります。
類似化合物との比較
Similar Compounds
2-(4-Methoxyphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone: Similar structure but with a pyridin-2-ylmethyl group instead of a pyridin-3-ylmethyl group.
2-(4-Methoxyphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone: Similar structure but with a pyridin-4-ylmethyl group instead of a pyridin-3-ylmethyl group.
Uniqueness
The uniqueness of 2-(4-Methoxyphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone lies in its specific combination of functional groups, which could confer unique chemical and biological properties. For example, the presence of the methoxy group could enhance the compound’s lipophilicity, while the piperazine ring could enhance its ability to interact with biological targets.
特性
分子式 |
C19H23N3O3 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
2-(4-methoxyphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-4-6-18(7-5-17)25-15-19(23)22-11-9-21(10-12-22)14-16-3-2-8-20-13-16/h2-8,13H,9-12,14-15H2,1H3 |
InChIキー |
XBAYODMCUBQJTP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-hydroxy-5-(3-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10889346.png)
![9-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B10889350.png)
![2-(4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B10889351.png)
![4-{5-[(E)-{2-[(3-iodophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B10889356.png)
![(2E,5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10889357.png)
![2-{[(2E)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}benzoic acid](/img/structure/B10889362.png)


![2-[(6-Methylpyridin-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10889378.png)
![5-{[3-(Ethoxycarbonyl)-4-ethyl-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10889384.png)
![N~1~-[3-({2-[(6-Ethoxy-1,3-benzothiazol-2-YL)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide](/img/structure/B10889385.png)

![4-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B10889408.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](thiophen-2-yl)methanone](/img/structure/B10889411.png)
